1-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethoxyphenyl group, and a pyrazolopyridinone core.
Preparation Methods
The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzodiazole ring, followed by the introduction of the dimethoxyphenyl group and the construction of the pyrazolopyridinone core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodiazole ring or the dimethoxyphenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential as a probe for studying biological processes due to its unique structure. In medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring and the dimethoxyphenyl group may interact with proteins or enzymes, leading to changes in their activity. The pyrazolopyridinone core may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as those containing benzodiazole or pyrazolopyridinone structures. Similar compounds include 1H-BENZOIMIDAZOLE 3-OXIDE and other derivatives of benzodiazole and pyrazolopyridinone. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H21N5O3/c1-12-20-14(13-8-9-17(29-2)18(10-13)30-3)11-19(28)25-21(20)27(26-12)22-23-15-6-4-5-7-16(15)24-22/h4-10,14H,11H2,1-3H3,(H,23,24)(H,25,28) |
InChI Key |
HSSRGUFRSXFKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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